

An In-depth Technical Guide to the Chemical Properties of 3-Oxopentanedial

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For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxopentanedial, also known as 3-oxoglutaraldehyde, is a dialdehyde containing a central ketone functional group. Its chemical structure suggests a high degree of reactivity, making it a molecule of interest for various chemical syntheses and potential biological applications. This technical guide provides a comprehensive overview of the known and predicted chemical properties of **3-oxopentanedial**, including its physicochemical characteristics, reactivity, and spectroscopic profile. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with established principles of organic chemistry to offer a thorough theoretical framework for researchers.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Oxopentanedial** are summarized in the table below. The majority of these data are computed values obtained from publicly available chemical databases, providing a solid theoretical foundation in the absence of extensive experimental validation.[1]



Property	Value	Source
Molecular Formula	C5H6O3	PubChem[1]
Molecular Weight	114.10 g/mol	PubChem[1]
IUPAC Name	3-oxopentanedial	PubChem[1]
CAS Number	57011-17-3	PubChem[1]
Canonical SMILES	C(C=O)C(=O)CC=O	PubChem[1]
InChI	InChI=1S/C5H6O3/c6-3-1- 5(8)2-4-7/h3-4H,1-2H2	PubChem[1]
XLogP3-AA (Computed)	-0.8	PubChem[1]
Hydrogen Bond Donor Count (Computed)	0	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	3	PubChem[1]
Rotatable Bond Count (Computed)	4	PubChem[1]
Exact Mass (Computed)	114.0317 g/mol	PubChem[1]
Topological Polar Surface Area (Computed)	51.2 Ų	PubChem[1]
Complexity (Computed)	94.2	PubChem[1]

Note: Experimental data for properties such as melting point, boiling point, and solubility are not readily available in the scientific literature. Given its structure with multiple polar functional groups, **3-Oxopentanedial** is expected to be soluble in water and polar organic solvents.

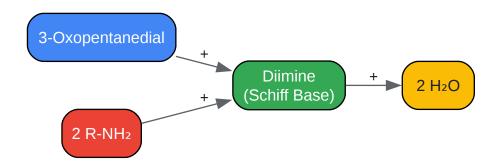
Reactivity and Stability

The chemical reactivity of **3-Oxopentanedial** is dominated by the presence of two aldehyde functional groups and one ketone functional group.



Tautomerism: Similar to other aldehydes with α -hydrogens, **3-Oxopentanedial** can undergo keto-enol tautomerism. The presence of the ketone and two aldehyde groups offers multiple possibilities for enolization, which can influence its reactivity in different chemical environments.

Reactivity with Amines: The aldehyde groups are highly electrophilic and are expected to react readily with primary and secondary amines to form imines (Schiff bases). This reactivity is analogous to that of glutaraldehyde, a well-known cross-linking agent. The bifunctional nature of **3-Oxopentanedial** allows for the potential to cross-link molecules containing amine groups, such as proteins and peptides.



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Figure 1: General reaction scheme of **3-Oxopentanedial** with primary amines.

Stability: While specific stability data is unavailable, molecules with multiple carbonyl groups, particularly aldehydes, can be prone to oxidation and polymerization, especially in the presence of light, air, or catalytic impurities. It is advisable to store **3-Oxopentanedial** under inert atmosphere and at low temperatures.

Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **3-Oxopentanedial** is not well-documented in publicly accessible literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. One potential approach involves the ozonolysis of a suitable cyclic precursor.

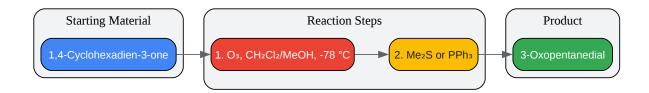
Proposed Experimental Protocol: Ozonolysis of 1,4-Cyclohexadien-3-one

• Dissolution: Dissolve 1,4-cyclohexadien-3-one in a suitable solvent that is inert to ozone, such as dichloromethane or a mixture of dichloromethane and methanol, and cool the



solution to -78 °C using a dry ice/acetone bath.

- Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by thinlayer chromatography (TLC) until the starting material is consumed. The solution will typically turn blue when excess ozone is present.
- Quenching: Purge the solution with an inert gas, such as nitrogen or argon, to remove excess ozone.
- Reductive Workup: Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to the solution at -78 °C and then allow the mixture to slowly warm to room temperature. This step cleaves the ozonide intermediate to yield the desired dialdehyde-ketone.
- Purification: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).



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Figure 2: Proposed synthetic workflow for **3-Oxopentanedial**.

Predicted Spectroscopic Data

Experimental spectroscopic data for **3-Oxopentanedial** are not available. The following are predicted spectral features based on its chemical structure.

¹H NMR Spectroscopy:

 Aldehydic Protons (-CHO): Expected to appear as a triplet in the downfield region, typically between δ 9-10 ppm. The coupling would be to the adjacent methylene protons.



• Methylene Protons (-CH₂-): The four protons of the two methylene groups are chemically equivalent due to the symmetry of the molecule. They are adjacent to both a carbonyl group (ketone) and an aldehyde group. These protons are expected to appear as a doublet in the region of δ 2.5-3.5 ppm, coupled to the aldehydic protons.

¹³C NMR Spectroscopy:

- Aldehyde Carbonyl Carbons (C=O): Expected to be the most downfield signals, in the range of δ 190-205 ppm.
- Ketone Carbonyl Carbon (C=O): Also a downfield signal, typically in the range of δ 205-220 ppm.
- Methylene Carbons (-CH₂-): Expected to appear in the range of δ 30-50 ppm.

Infrared (IR) Spectroscopy:

- C=O Stretching (Aldehyde and Ketone): A strong, sharp absorption band is expected in the region of 1700-1740 cm⁻¹. Due to the presence of three carbonyl groups, this band may be broad or show multiple overlapping peaks.
- C-H Stretching (Aldehyde): A characteristic pair of weak to medium bands is expected around 2720 cm⁻¹ and 2820 cm⁻¹.
- C-H Stretching (Aliphatic): Absorption bands corresponding to the methylene C-H stretching will appear in the region of 2850-3000 cm⁻¹.

Potential Biological Activity and Applications

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways associated with **3-Oxopentanedial**. However, based on its structural similarity to glutaraldehyde, a potent biocide and cross-linking agent, it is plausible that **3-Oxopentanedial** could exhibit similar properties. Its ability to react with primary amines suggests potential applications in:

 Bioconjugation and Cross-linking: As a homobifunctional cross-linker for proteins and other biomolecules.



- Antimicrobial Agent: Potentially as a disinfectant or sterilant.
- Drug Development: As a scaffold or intermediate in the synthesis of more complex bioactive molecules.

Further research is required to explore and validate these potential applications.

Conclusion

3-Oxopentanedial is a reactive trifunctional carbonyl compound with potential for a variety of chemical applications. While experimental data on its properties are scarce, this guide provides a robust theoretical framework based on computed data and established chemical principles. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers interested in the synthesis and characterization of this molecule. The potential for this compound as a cross-linking agent and in drug discovery warrants further investigation into its reactivity and biological activity.

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References

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